2,2'-[methylenebis(thiomethylene)]bis-1,3-benzothiazole
Description
2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole is a chemical compound with the molecular formula C15H10N2S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylmethylsulfanylmethylsulfanylmethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2S4/c1-3-7-14-12(5-1)18-16(22-14)9-20-11-21-10-17-19-13-6-2-4-8-15(13)23-17/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOQTDPRYNDFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CSCSCC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole typically involves the reaction of benzothiazole derivatives with formaldehyde and thiols. One common method includes the following steps:
Starting Materials: Benzothiazole, formaldehyde, and a thiol compound.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures (around 130-160°C).
Procedure: The benzothiazole derivative is reacted with formaldehyde and the thiol compound in a suitable solvent. The mixture is heated to the desired temperature and maintained for a specific period to ensure complete reaction.
Isolation: The product is then isolated by filtration, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of 2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to accommodate the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Continuous Production: Implementing continuous production techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzothiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with DNA: Bind to DNA and affect gene expression.
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebisbenzothiazole: A similar compound with slight structural differences.
Benzothiazole: The parent compound with a simpler structure.
2-Mercaptobenzothiazole: A derivative with a thiol group.
Uniqueness
2,2’-[methylenebis(thiomethylene)]bis-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
